molecular formula C4H6O4Pd B110540 palladium(II) acetate CAS No. 3375-31-3

palladium(II) acetate

Cat. No.: B110540
CAS No.: 3375-31-3
M. Wt: 224.5 g/mol
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium(II) acetate is a chemical compound with the formula [Pd(O₂CCH₃)₂]ₙ. It is a coordination complex of palladium and acetate ligands. This compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to activate alkenic and aromatic compounds towards oxidative inter- and intramolecular nucleophilic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(II) acetate can be synthesized through several methods. One common laboratory method involves treating palladium sponge with a mixture of acetic acid and nitric acid. The reaction is as follows: [ \text{Pd} + 4 \text{HNO}_3 \rightarrow \text{Pd(NO}_3\text{)}_2 + 2 \text{NO}_2 + 2 \text{H}_2\text{O} ] The resulting palladium nitrate is then reacted with acetic acid to form this compound .

Another method involves the reaction of palladium nitrate dihydrate with acetic acid in aqueous solution. This method yields this compound with high purity and minimal impurities .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures a high yield and purity of the product .

Chemical Reactions Analysis

Preparation of Palladium(II) Acetate

This compound, in its trimeric form, can be synthesized through the reaction of palladium sponge with a mixture of acetic acid and nitric acid . To prevent contamination by the mixed nitrito-acetate (Pd₃(OAc)₅NO₂), an excess of palladium sponge metal or nitrogen gas flow is required .

The reaction is as follows :
Pd + 4 HNO₃ → Pd(NO₃)₂ + 2 NO₂ + 2 H₂O
Pd(NO₃)₂ + 2 CH₃COOH → Pd(O₂CCH₃)₂ + 2 HNO₃

Palladium(II) propionate is prepared analogously; other carboxylates are prepared by treating this compound with the appropriate carboxylic acid . Likewise, this compound can be prepared by treating other palladium(II) carboxylates with acetic acid . This ligand exchange starting with a purified other carboxylate is an alternative way to synthesize this compound free from the nitro contaminant .

Reactions of this compound

This compound participates in a variety of chemical reactions, primarily as a catalyst .

Reactions Catalyzed by this compound:

  • Vinylation: Heck reaction and related processes

  • Rearrangement of acyclic dienes: Cope rearrangement

  • Carbonylation reactions: Formation of esters from aryl iodides, carbon monoxide, an alcohol, or phenol

  • Reductive amination: Reductive amination of aldehydes or ketones by potassium formate

  • Wacker process: Oxidation of ethylene by water to acetaldehyde

  • Buchwald-Hartwig amination: Amination of aryl halides/pseudohalides with alkyl and aryl amines

  • Trimethylsilanes: Conversion of aryl bromides into trimethylsilanes

This compound is prone to reduction to Pd(0) in the presence of reagents which can undergo beta-hydride elimination such as primary and secondary alcohols as well as amines . When warmed with alcohols, or on prolonged boiling with other solvents, this compound decomposes to palladium .

Factors Influencing this compound Reactions

Several factors can influence the outcome and selectivity of reactions involving this compound:

  • Additives: The addition of catalysts like KOH and H₂SO₄ can significantly impact the yields of transvinylation reactions .

  • Water Content: Water can influence the reaction pathway, with specific amounts needed to suppress unwanted side reactions such as nitrosation .

  • Ligands: Ligands can affect the stability and reactivity of palladium complexes, influencing the catalytic activity .

  • Reaction Conditions: Temperature, solvent, and atmosphere (e.g., nitrogen gas flow) play a critical role in preventing side reactions and ensuring the formation of desired products .

Mechanistic Aspects

The mechanism of action of this compound in catalytic reactions often involves the formation of active Pd(0) species through a reductive process . This reduction can be mediated by phosphine oxidation or by nucleophilic coupling partners such as organolithium reagents, organostannanes, alcohols, and amines . The precise mechanism can vary depending on the specific reaction and the ligands present .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium(II) acetate is renowned for its effectiveness in metal-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides or triflates, enabling the formation of biaryl compounds essential for pharmaceuticals and agrochemicals .
  • Heck Reaction : this compound catalyzes the reaction between alkenes and aryl halides, facilitating the formation of substituted alkenes. This reaction is critical in synthesizing complex organic molecules .

1.2 Other Catalytic Reactions

Beyond cross-coupling, this compound is involved in various other catalytic processes:

  • Buchwald-Hartwig Amination : This reaction allows for the formation of amines from aryl halides and amines, which is crucial for synthesizing pharmaceuticals .
  • Cyclocarbonylation : this compound catalyzes the formation of cyclic carbonyl compounds from alkenes and carbon monoxide, expanding its utility in organic synthesis .

Synthesis of Bioactive Compounds

This compound plays a significant role in synthesizing bioactive heterocycles. Recent studies have demonstrated its application in one-pot multi-component reactions to produce diverse biologically relevant scaffolds. For instance:

  • Synthesis of Heterocycles : Research has shown that this compound can facilitate the synthesis of various heterocyclic compounds that exhibit biological activity, such as pyrazoloquinoline derivatives .
  • Green Chemistry Approaches : The use of this compound in greener synthetic methodologies highlights its role in sustainable chemistry practices, reducing waste and improving efficiency .

Nanotechnology and Material Science

This compound is also significant in nanotechnology, particularly in producing palladium nanoparticles and thin films:

  • Nanoparticle Synthesis : When reduced, this compound can yield palladium nanoparticles that have applications in catalysis and electronics due to their high surface area and reactivity .
  • Thin Films for Electronics : The compound can be used to create thin layers of palladium on substrates, which are valuable in electronic applications such as sensors and conductive coatings .

Case Study 1: Palladium-Catalyzed Carboxylation Reactions

Recent research investigated the mechanism of palladium-catalyzed carboxylation using this compound with thiophene and carbon dioxide. The study revealed two key steps involving deprotonation and nucleophilic attack on CO2, demonstrating the compound's utility in forming C–C bonds under mild conditions .

Case Study 2: Synthesis of Bioactive Heterocycles

A comprehensive study showcased the use of this compound in synthesizing various bioactive heterocycles through multi-component reactions. The findings indicated that this approach not only enhances yield but also minimizes solvent usage, aligning with green chemistry principles .

Mechanism of Action

Palladium(II) acetate acts as a catalyst by facilitating the formation of palladium(0) species, which are highly reactive intermediates in catalytic cycles. These palladium(0) species undergo oxidative addition with organohalides, forming palladium(II) complexes. These complexes then participate in various catalytic transformations, such as transmetalation and reductive elimination, to form the desired products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and versatility as a catalyst. It is more reactive than platinum(II) acetate and can activate a wider range of substrates. Its ability to form stable complexes with various ligands makes it a valuable catalyst in organic synthesis .

Biological Activity

Palladium(II) acetate (Pd(OAc)₂) is a coordination compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, anticancer effects, and its role as a catalyst in various organic reactions relevant to drug discovery.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against various bacterial and fungal strains. Studies have shown that palladium(II) complexes exhibit enhanced activity compared to their corresponding uncomplexed ligands.

Key Findings:

  • A study synthesized new coordination compounds of palladium(II) with azomethines derived from amino acids, revealing that these complexes demonstrated significant antibacterial and antifungal activities .
  • The effectiveness of this compound as an antimicrobial agent is attributed to its ability to form stable complexes with biological targets, disrupting microbial functions.

Table 1: Antimicrobial Activity of Palladium(II) Complexes

Compound TypeBacterial Strains TestedFungal Strains TestedActivity Level
Pd(II) Azomethine ComplexesE. coli, S. aureusC. albicans, A. nigerHigh
Uncomplexed AzomethinesE. coli, S. aureusC. albicans, A. nigerModerate

2. Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound and its derivatives. These compounds have shown promise in targeting specific cancer cell lines.

Case Studies:

  • A study evaluated the antiproliferative effects of palladium(II) complexes on human tumor cell lines such as Jurkat (leukemic T-cell lymphoma) and HCT-116 (colon cancer). The results indicated that these complexes exhibited significant cytotoxicity, suggesting a potential role in cancer therapy .
  • The interaction of palladium complexes with DNA has been studied using docking simulations, revealing that these compounds can bind effectively to DNA, which may contribute to their anticancer activity .

Table 2: Cytotoxicity of Palladium(II) Complexes on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Jurkat12.5DNA binding and apoptosis induction
HCT-11615.0Inhibition of cell proliferation

3. Catalytic Applications in Drug Discovery

This compound is widely recognized for its catalytic properties in organic synthesis, particularly in cross-coupling reactions essential for drug development.

Research Highlights:

  • In Suzuki–Miyaura coupling reactions, this compound serves as an effective catalyst for the synthesis of various aryl derivatives, which are crucial intermediates in pharmaceutical chemistry .
  • The compound's ability to facilitate atom-economic transformations has been demonstrated in hydrothiolation reactions, showcasing its versatility as a catalyst in synthesizing biologically active compounds .

4. Mechanistic Insights into Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Coordination Chemistry: The ability of Pd(II) to form stable chelates with biomolecules enhances its interaction with cellular targets.
  • Reactive Oxygen Species (ROS): Some studies suggest that palladium complexes may induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction: The binding affinity of palladium complexes to DNA can interfere with replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the most common catalytic applications of palladium(II) acetate in organic synthesis?

Pd(OAc)₂ is widely used in cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) and decarbonylation of aldehydes. Its efficacy arises from its ability to activate substrates via oxidative addition and stabilize intermediates. For example, in Heck reactions, Pd(OAc)₂ pairs with ligands like triphenylphosphine to enable C–C bond formation . Methodological optimization includes adjusting ligand ratios (e.g., 1:2 Pd:phosphine) and solvent systems (e.g., DMF or toluene) to enhance yield .

Q. How does the purity of Pd(OAc)₂ affect catalytic performance?

Commercial Pd(OAc)₂ often contains impurities like Pd₃(OAc)₅(NO₂) or polymeric [Pd(OAc)₂]ₙ, which can alter reaction kinetics. Researchers should characterize batches using X-ray diffraction (XRD) or NMR to confirm purity. Studies show that impurities reduce catalytic efficiency by 10–20% in decarbonylation reactions .

Q. What are the standard protocols for synthesizing Pd(OAc)₂?

Pd(OAc)₂ is typically prepared by refluxing palladium sponge with glacial acetic acid and nitric acid. The reaction is monitored via UV-Vis spectroscopy (absorbance peak at 390 nm) until the solution turns reddish-brown. Post-synthesis, the product is crystallized and dried under vacuum .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in Pd(OAc)₂’s solution-state vs. solid-state structure?

Pd(OAc)₂ exists as a trimer in the solid state (confirmed by XRD) but dissociates into monomeric species in polar solvents. In situ X-ray absorption spectroscopy (XAS) and EXAFS can track structural changes during catalysis. For instance, monomeric Pd species dominate in DMSO, enhancing oxidative addition rates .

Q. What experimental strategies mitigate low yields in Pd(OAc)₂-catalyzed decarbonylation?

Lower yields (e.g., <80%) are often linked to side reactions or catalyst deactivation. Optimize by:

  • Reducing reflux time to 2–4 hours to prevent Pd nanoparticle formation.
  • Adding stabilizing ligands (e.g., 1,10-phenanthroline) to prolong catalyst lifetime.
  • Using GC-MS to quantify byproducts (e.g., CO release) and adjust reaction stoichiometry .

Q. How do ligand electronic properties influence Pd(OAc)₂’s activity in asymmetric catalysis?

Electron-rich ligands (e.g., BINAP) increase Pd’s electron density, accelerating transmetallation in Suzuki reactions. Compare turnover frequencies (TOF) using cyclic voltammetry (CV): Pd(OAc)₂ with BINAP shows a TOF of 1,200 h⁻¹ vs. 800 h⁻¹ with triphenylphosphine. Steric effects are quantified via Hammett plots .

Q. Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in Pd(OAc)₂’s reported catalytic efficiency across studies?

Variations arise from differences in:

  • Purity : Use ICP-MS to quantify Pd content (target: 47% Pd).
  • Solvent polarity : Dielectric constants (ε) > 30 (e.g., DMF) favor ionic pathways, while low-ε solvents (toluene) favor radical mechanisms.
  • Oxygen sensitivity : Conduct reactions under inert gas to avoid Pd oxidation .

Q. Why do some studies report Pd(OAc)₂ as ineffective for C–H activation without additives?

Pd(OAc)₂ requires oxidants (e.g., Ag₂CO₃) or directing groups (e.g., pyridine) for C–H functionalization. Compare turnover numbers (TON) with/without additives: TON increases from <5 to >50 when using 10 mol% Ag₂CO₃ in acetoxylation reactions .

Q. Methodological Tables

Application Optimal Conditions Yield/TOF Key Reference
Heck ReactionPd(OAc)₂ (5 mol%), PPh₃, DMF, 100°C85–92%
Aldehyde DecarbonylationPd(OAc)₂ (2 mol%), 4h reflux, no ligand70–100%
Suzuki CouplingPd(OAc)₂ (1 mol%), BINAP, K₂CO₃, toluene/waterTOF: 1,200 h⁻¹

Q. Key Recommendations

  • Storage : Store Pd(OAc)₂ in anhydrous conditions (≤5% humidity) at 4°C to prevent hydrolysis .
  • Characterization : Use FT-IR (acetate peaks at 1,550 cm⁻¹) and TGA (decomposition at 220°C) for batch validation .
  • Safety : Pd(OAc)₂ is hygroscopic and may release acetic acid fumes; handle in a fume hood .

Properties

IUPAC Name

palladium(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890575
Record name Diacetatopalladium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline]
Record name Palladium(II) acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8298
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3375-31-3, 19807-27-3
Record name Diacetatopalladium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, palladium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, palladium(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diacetatopalladium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium(II) acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Palladium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALLADIUM(II) ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A thin film of organic palladium compound was formed on the substrate 1 that carries thereon the device electrodes 4 and 5 by applying an organic palladium solution prepared by dissolving an organic palladium compound formed from palladium acetate and amine into butylacetate to the substrate 1. Then, the substrate 1 was baked at 300° C. for 10 minutes in the atmosphere within an oven to decompose and oxide the organic palladium on the substrate 1 until a film 7 of PdO was formed there.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Palladium diacetate was prepared from palladium sponge, acetic acid and HNO2 by adding 0.295 g. of palladium sponge and 45 ml. of glacial acetic acid in the apparatus described in example 1. The resulting mixture was stirred at ambient temperature for about 2 hours with an occasional addition of gaseous HNO2 to the mixture. The mixture was stirred overnight at ambient temperature and was then heated to 115° C. for one hour while being purged with argon. The resulting brown-red solution was filtered and the filtrate was concentrated to yield orange-red crystals of trimeric, hydrocarbon-soluble palladium diacetate in 96% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure of Example 6 was followed except that the reaction mixture was made up of 0.2 g. of palladium sponge, 42 g. of glacial acetic acid and 2 drops of distilled water. The reaction temperature was from 65°-70° C. and NO was bubbled slowly through the mixture under these conditions over a 20-25 minute period, during this time the mixture was periodically flushed with oxygen. All the palladium sponge dissolved during this time to give an orange-red solution which upon concentration afforded orange-red crystals of trimeric palladium acetate in 95% yield. The crystals were soluble in benzene and toluene and showed a sharp infrared band at 1600 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods IV

Procedure details

Into 12 mL of dry DMF in an oven dried, nitrogen filled tube was placed M (3.0 g, 15 mmol), 1-iodo-3-bromobenzene (1.6 mL, 13 mmol), palladium(II)acetate (0.42 g, 1.9 mmol), tetrabutylammoniumchloride (3.5 g, 13 mmol), and solid NaHCO3 (2.6 g, 31 mmol). The tube was sealed and heated to 80° C. for 16 hours. The cooled reaction mixture was diluted with EtOAc, passed through a small plug of silica gel to remove the catalyst, and extracted 2× with brine. The solution was then dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 2:1 and 1:1 heptane: EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1). Likewise N′ was formed (0.92 g, 3.1 mmol, 77%) (MS;M+H: 293.2) from M (1.0 g, 5 mmol), 3-iodoaniline (0.5 mL, 4.2 mmol), Pd(OAc)2 (0.14 g, 0.62 mmol), Bu4NCl (1.16 g, 4.2 mmol), and NaHCO3 (0.87 g, 10 mmol) in 4 mL of dry DMF.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
palladium(II) acetate
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
palladium(II) acetate
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
palladium(II) acetate
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
palladium(II) acetate
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
palladium(II) acetate
1-(2,2,4-trimethyl-3,4-dihydroquinolin-l (2H)-yl)ethanone
palladium(II) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.